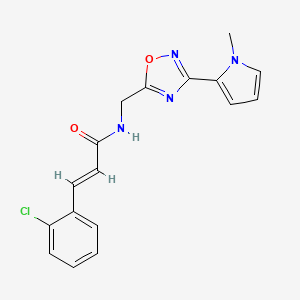![molecular formula C12H14N2O B2539237 [1-(2-フェニルエチル)-1H-ピラゾール-4-イル]メタノール CAS No. 1341611-65-1](/img/structure/B2539237.png)
[1-(2-フェニルエチル)-1H-ピラゾール-4-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a phenylethyl group attached to the pyrazole ring and a hydroxymethyl group at the 4-position.
科学的研究の応用
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: : It can be used in the production of agrochemicals and pharmaceutical intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenylethyl Group: : The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 2-phenylethyl halides.
Industrial Production Methods
In an industrial setting, the synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid.
Reduction: : Reduction reactions can reduce the pyrazole ring or the phenylethyl group.
Substitution: : Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and halides can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major products include reduced pyrazole derivatives and phenylethyl alcohols.
Substitution: : The major products depend on the nucleophile used, resulting in various substituted pyrazoles.
作用機序
The mechanism by which [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with various receptors and enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.
類似化合物との比較
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: is similar to other pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carboxylic acid and 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid . its unique structure, particularly the presence of the hydroxymethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-4-amine
特性
IUPAC Name |
[1-(2-phenylethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZGALHLBDJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)



![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)



![N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B2539177.png)
